![molecular formula C13H11NO4 B6387168 2-Hydroxy-5-(4-hydroxymethylphenyl)nicotinic acid CAS No. 1261929-86-5](/img/structure/B6387168.png)
2-Hydroxy-5-(4-hydroxymethylphenyl)nicotinic acid
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Overview
Description
2-Hydroxy-5-(4-hydroxymethylphenyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a hydroxyl group and a hydroxymethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(4-hydroxymethylphenyl)nicotinic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of o-phenylenediamine with 5-methoxysalicaldehyde, followed by further modifications . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(4-hydroxymethylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Hydroxy-5-(4-hydroxymethylphenyl)nicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(4-hydroxymethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(4-methylphenyl)nicotinic acid: Similar in structure but with a methyl group instead of a hydroxymethyl group.
2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid: Contains a methoxy group instead of a hydroxymethyl group.
Uniqueness
2-Hydroxy-5-(4-hydroxymethylphenyl)nicotinic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-[4-(hydroxymethyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-7-8-1-3-9(4-2-8)10-5-11(13(17)18)12(16)14-6-10/h1-6,15H,7H2,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLVYWAVJMGFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CNC(=O)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687118 |
Source
|
Record name | 5-[4-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-86-5 |
Source
|
Record name | 5-[4-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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